molecular formula C22H22N4O4S B2602321 N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 933240-42-7

N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2602321
CAS No.: 933240-42-7
M. Wt: 438.5
InChI Key: MRCZKPIPABRUFN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced via a reaction between an appropriate amine and a ketone, forming the pyrrolidinone ring.

    Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the methoxyphenyl and methylphenyl groups are attached to the oxadiazole ring.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring and the attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-methoxyphenyl N-(4-(methylthio)phenyl)carbamate

Uniqueness

N-(4-methoxyphenyl)-2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-3-7-17(8-4-14)26-12-15(11-20(26)28)21-24-25-22(30-21)31-13-19(27)23-16-5-9-18(29-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZKPIPABRUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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